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Compound of Interest

Compound Name: 2-Tert-butyl-5-chloroaniline

CAS No.: 25414-78-2

Cat. No.: B2432438

Get Quote

Executive Summary & Structural Context
Chloroanilines (CAs) are primary amine intermediates critical to the synthesis of dyes,

pesticides, and pharmaceuticals.[1] While they share a molecular formula (

), the positional isomerism of the chlorine atom—ortho (2-CA), meta (3-CA), and para (4-CA)—
dramatically influences their metabolic fate and genetic toxicity.

This guide provides a rigorous comparison of the genotoxic potential of these three isomers.

For researchers in drug development, understanding this Structure-Activity Relationship (SAR)

is vital: 4-chloroaniline consistently demonstrates the highest genotoxic and carcinogenic

potential, while the ortho-isomer (2-chloroaniline) often exhibits lower potency due to steric

hindrance affecting metabolic activation.

The Isomers at a Glance
2-Chloroaniline (o-CA): Chlorine at the C2 position (ortho). Steric bulk near the amine group.

3-Chloroaniline (m-CA): Chlorine at the C3 position (meta). Intermediate electronic effects.
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4-Chloroaniline (p-CA): Chlorine at the C4 position (para). High symmetry; amine group is

highly accessible for enzymatic oxidation.

Comparative Genetic Toxicity Profile
The following data synthesis aggregates results from the National Toxicology Program (NTP),

IARC monographs, and peer-reviewed toxicological studies.

Summary of Genotoxic Endpoints
Endpoint Assay
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Detailed Analysis
1. Bacterial Mutagenicity (Ames Test)

4-Chloroaniline: Exhibits a classic dose-dependent mutagenic response, particularly in

Salmonella typhimurium strain TA100 (detects base-pair substitutions) and TA98 (detects
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frameshifts). Crucially, this activity is S9-dependent, indicating the compound itself is a pro-

mutagen requiring metabolic activation.

2- & 3-Chloroaniline: The mutagenic response is significantly blunted. 2-CA often yields

negative results in standard plate incorporation tests but may show weak activity in pre-

incubation protocols where the contact time with metabolic enzymes is extended.

2. Mammalian Genotoxicity
4-Chloroaniline induces both structural chromosomal aberrations and micronuclei formation.

The mechanism is linked to the formation of reactive hydroxylamines that cause DNA strand

breaks.

2-Chloroaniline lacks this potency in vivo, likely because its rapid conjugation and excretion

compete effectively with the formation of DNA-reactive metabolites.

Mechanistic Insights: Metabolic Activation & SAR
The divergence in toxicity profiles is driven by the competition between Bioactivation (N-

hydroxylation) and Detoxification (Ring hydroxylation/Conjugation).

The Critical Pathway: N-Hydroxylation
The primary genotoxic mechanism involves the oxidation of the amine nitrogen by Cytochrome

P450 enzymes (primarily CYP2E1 and CYP1A2).

Parent Compound:

Activation: CYP450 introduces a hydroxyl group to form N-hydroxy-chloroaniline (

).

Reactive Intermediate: The N-hydroxy species can spontaneously oxidize to a Nitroso

intermediate (

) or form an ester (e.g., O-acetate) that generates a highly electrophilic Nitrenium ion (

).
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DNA Binding: The electrophilic nitrenium ion attacks nucleophilic sites on DNA (typically the

C8 position of Guanine), causing mutations.

Structure-Activity Relationship (SAR)[2][3][4]
Para-Effect (4-CA): The para-position leaves the amine group sterically unhindered,

facilitating access to the CYP450 active site. Furthermore, the resulting nitrenium ion is

resonance-stabilized by the aromatic ring without steric interference, increasing its half-life

enough to reach DNA.

Ortho-Effect (2-CA): The chlorine atom at the ortho position creates significant steric

hindrance. This impedes the N-hydroxylation process. Additionally, the proximity of the

chlorine can alter the electronic properties, favoring ring hydroxylation (a detoxification step)

or direct conjugation (glucuronidation) over the formation of the toxic N-hydroxy metabolite.

Pathway Visualization
The following diagram illustrates the divergent pathways for 4-chloroaniline (High Toxicity)

versus 2-chloroaniline (Lower Toxicity).[2]
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Caption: Comparative metabolic fate. 4-CA favors the toxifying N-hydroxylation pathway, while

2-CA favors detoxifying ring oxidation due to steric constraints.

Experimental Protocols
To replicate these findings or test new analogs, the following protocols are recommended.

These are adapted from OECD Guidelines (TG 471 and TG 487) but optimized for

volatile/reactive amines.

A. Modified Ames Test (Pre-incubation Method)
Standard plate incorporation often underestimates the mutagenicity of amines. The pre-

incubation step is critical.

Preparation:
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Strains:S. typhimurium TA98 (frameshift) and TA100 (base-pair).[3]

S9 Mix: 10% v/v Aroclor-1254 induced rat liver S9 (high concentration required for

aromatic amines).

Pre-incubation:

Mix 0.1 mL bacterial culture (

cells/mL).

Add 0.1 mL test article (dissolved in DMSO; range 10–5000 µ g/plate ).

Add 0.5 mL S9 mix (or phosphate buffer for -S9 control).

Incubate at 37°C for 20–30 minutes with shaking. (This is the critical deviation from

standard plate incorporation).

Plating:

Add 2.0 mL molten top agar (with trace histidine/biotin).

Pour onto minimal glucose agar plates.

Scoring:

Incubate at 37°C for 48 hours.

Count revertant colonies. A 2-fold increase over solvent control with a dose-response is

considered positive.

B. In Vitro Micronucleus Assay (CHO-K1 Cells)
Detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

Cell Culture: Seed CHO-K1 cells in 6-well plates; allow to attach for 24h.

Treatment:
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Short Treatment (3h): Expose cells to test compound + S9 mix. Wash cells.

Recovery: Add fresh medium containing Cytochalasin B (3-6 µg/mL).

Harvesting:

Incubate for 1.5–2.0 normal cell cycles (~24h).

Hypotonic shock (0.075 M KCl) and fixation (Methanol:Acetic acid 3:1).

Analysis:

Stain with Acridine Orange or Giemsa.

Score 2,000 binucleated cells (BNCs) per concentration.

Record Micronuclei (MN) frequency. Calculate Cytokinesis-Block Proliferation Index

(CBPI) to assess cytotoxicity.

Experimental Workflow Diagram
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Caption: Parallel workflow for assessing point mutations (Ames) and chromosomal damage

(Micronucleus).

Conclusion & Implications
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The genetic toxicity profile of chloroanilines is strictly isomer-dependent. 4-chloroaniline

presents a significant genotoxic hazard due to its efficient metabolic conversion to DNA-

reactive nitrenium ions. In contrast, 2-chloroaniline benefits from steric protection that shifts

metabolism toward detoxification pathways.

Recommendations for Drug Design:

Avoid Para-Chloroanilines: If a chloroaniline substructure is required, the para-isomer carries

the highest liability for mutagenicity and carcinogenicity.

Bioisosteres: Consider replacing the chlorine with groups that block metabolic activation

(e.g., trifluoromethyl) or shifting the halogen to the ortho position if steric bulk is tolerated by

the target receptor.

Testing Strategy: Always employ pre-incubation Ames protocols and S9-activated

mammalian assays when screening aniline derivatives to avoid false negatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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